4-Methoxybenzene-1,2-diol

Catalog No.
S795864
CAS No.
3934-97-2
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzene-1,2-diol

CAS Number

3934-97-2

Product Name

4-Methoxybenzene-1,2-diol

IUPAC Name

4-methoxybenzene-1,2-diol

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

JXZABYGWFNGNLB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)O

Canonical SMILES

COC1=CC(=C(C=C1)O)O

Potential Anticancer Properties:

-Methoxybenzene-1,2-diol, also known as 4-methoxycatechol or 3,4-dihydroxyanisole, has been investigated for its potential anticancer properties. Studies have shown that it may exhibit:

  • Cytotoxic effects: It can induce cell death in various cancer cell lines, including breast, colon, and liver cancer cells. Source: [Apoptosis induction by 4-methoxycatechol in human breast cancer MCF-7 and MDA-MB-468 cells: ]
  • Anti-angiogenic effects: It may inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis. Source: [Antiangiogenic activity of 4-methoxycatechol isolated from Polygonum multiflorum Thunb]

4-Methoxybenzene-1,2-diol, also known as 4-methoxy-1,2-benzenediol, is an organic compound with the molecular formula C₇H₈O₃. It features a methoxy group (-OCH₃) and two hydroxyl groups (-OH) on a benzene ring, specifically positioned at the 1 and 2 carbon atoms relative to the methoxy group. This compound is characterized by its aromatic structure and is a member of the diol family, which contains two hydroxyl groups.

Typical of diols and aromatic compounds:

  • Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids. For instance, under specific conditions, it can be oxidized to 4-methoxybenzaldehyde.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl and methoxy groups makes the compound a suitable substrate for electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, leading to the formation of more complex structures .

Research indicates that 4-methoxybenzene-1,2-diol exhibits various biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its potential health benefits.
  • Antimicrobial Activity: Studies suggest that this compound may have antimicrobial effects against certain bacteria and fungi, making it of interest in pharmaceutical applications .
  • Potential Therapeutic Uses: Its biological properties have led to investigations into its use as a therapeutic agent in treating oxidative stress-related diseases.

Several methods exist for synthesizing 4-methoxybenzene-1,2-diol:

  • Direct Reaction of Phenol with Methanol: One common method involves reacting phenol with methanol under acidic conditions to yield the diol .
  • Hydroxylation of 4-Methoxyphenol: This method entails the hydroxylation of 4-methoxyphenol using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Acid-Catalyzed Reactions: It can also be synthesized through acid-catalyzed reactions involving glyoxal and other substrates that provide the necessary functional groups.

4-Methoxybenzene-1,2-diol has several applications across different fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound in drug development.
  • Cosmetic Formulations: Its antioxidant properties make it suitable for inclusion in skincare products.
  • Chemical Synthesis: It acts as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving 4-methoxybenzene-1,2-diol have focused on its reactivity with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins have revealed potential binding sites that could influence its biological activity.
  • Metabolic Pathway Analysis: Studies have explored how this compound is metabolized in biological systems, which is crucial for understanding its pharmacokinetics and toxicity profiles.

Similar Compounds

Several compounds share structural similarities with 4-methoxybenzene-1,2-diol. Here are some notable examples:

Compound NameStructureUnique Features
1,2-BenzenediolC₆H₄(OH)₂Two hydroxyl groups on benzene
4-HydroxybenzaldehydeC₇H₆O₂Contains an aldehyde group
4-MethylphenolC₇H₈OMethyl group instead of methoxy
ResorcinolC₆H₄(OH)₂Hydroxyl groups at positions 1 and 3

Uniqueness

What sets 4-methoxybenzene-1,2-diol apart from these similar compounds is its unique combination of a methoxy group and two adjacent hydroxyl groups on the benzene ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity compared to other diols and phenolic compounds.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3934-97-2

Wikipedia

1,2-Benzenediol, 4-methoxy-

Dates

Modify: 2023-08-15

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